4-(Dibenzo[b,d]furan-4-yl)aniline
Overview
Description
4-(Dibenzo[b,d]furan-4-yl)aniline is an organic compound with the chemical formula C18H13NO. It is a derivative of dibenzofuran, where an aniline group is attached to the 4-position of the dibenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzo[b,d]furan-4-yl)aniline typically involves the following steps:
Formation of Dibenzofuran: Dibenzofuran is synthesized through the cyclization of biphenyl ether. This reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid.
Nitration: Dibenzofuran undergoes nitration to form 4-nitrodibenzofuran. This step involves the use of nitric acid and sulfuric acid as reagents.
Reduction: The nitro group in 4-nitrodibenzofuran is reduced to an amino group, forming 4-aminodibenzofuran. This reduction is typically achieved using hydrogen gas in the presence of a palladium catalyst.
Coupling Reaction: Finally, 4-aminodibenzofuran is coupled with aniline to form this compound. This coupling reaction is often facilitated by a coupling agent such as copper powder[][2].
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products[2][2].
Chemical Reactions Analysis
Types of Reactions
4-(Dibenzo[b,d]furan-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: The compound can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Chlorine, bromine, Lewis acid catalyst
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-(Dibenzo[b,d]furan-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications. It is investigated for its ability to interact with specific biological targets and pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Dibenzo[b,d]furan-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound of 4-(Dibenzo[b,d]furan-4-yl)aniline, known for its aromatic properties and use in organic synthesis.
4-Aminodibenzofuran: An intermediate in the synthesis of this compound, used in various chemical reactions.
4-Nitrodibenzofuran: Another intermediate, known for its reactivity in nitration and reduction reactions.
Uniqueness
This compound is unique due to its combination of the dibenzofuran core and aniline group. This structure imparts specific chemical and physical properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds .
Biological Activity
4-(Dibenzo[b,d]furan-4-yl)aniline, also known as DBFAN, is a heterocyclic organic compound with significant biological activity. This compound has garnered attention for its potential applications in pharmaceuticals, particularly in cancer research due to its anti-tumor properties. This article explores the biological activity of DBFAN, highlighting its mechanisms of action, relevant studies, and potential implications in various fields.
- Molecular Formula : C18H13NO
- Molecular Weight : 259.3 g/mol
- CAS Number : 578027-21-1
DBFAN consists of a dibenzofuran moiety linked to an aniline group, which contributes to its unique chemical behavior and biological interactions.
DBFAN has been shown to exert its biological effects primarily through:
- Inhibition of Tubulin Polymerization : This leads to cell cycle arrest, particularly in cancer cells, thereby inhibiting their proliferation.
- Anti-Angiogenic Activity : DBFAN reduces the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis .
Anti-Tumor Properties
Research indicates that DBFAN exhibits significant anti-tumor activity:
- In Vitro Studies : DBFAN has demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell growth. For instance, studies have shown that it can effectively inhibit the proliferation of breast and lung cancer cells.
- In Vivo Studies : Animal models have confirmed DBFAN's ability to suppress tumor growth and metastasis, indicating its potential as a therapeutic agent in oncology.
Other Biological Activities
Beyond its anti-tumor effects, DBFAN may also influence other biological pathways:
- Inflammatory Response Modulation : Some studies suggest that DBFAN could play a role in modulating inflammatory responses, potentially impacting conditions like asthma and chronic obstructive pulmonary disease (COPD) .
- PDE Inhibition : Compounds structurally related to DBFAN have shown phosphodiesterase (PDE) inhibitory activities, which are relevant for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the biological activity of DBFAN and related compounds:
Toxicity and Safety
While DBFAN shows promise as a therapeutic agent, it is essential to consider its toxicity profile:
- Toxicity Assessment : The compound exhibits moderate to severe toxicity depending on exposure routes (ingestion, inhalation, dermal contact) and concentrations used. Safety precautions are necessary during handling and experimentation .
Applications in Research
DBFAN's unique properties make it suitable for various research applications:
- Pharmaceutical Development : Its anti-cancer properties are being explored for drug development.
- Biochemical Research : As a tool for studying cellular mechanisms involved in cancer progression and inflammation.
Current State of Research
Ongoing research is aimed at further elucidating the mechanisms behind DBFAN's biological activities and exploring its potential applications in material science and nanotechnology. The compound's unique structure offers opportunities for innovative therapeutic strategies against cancer and other diseases.
Properties
IUPAC Name |
4-dibenzofuran-4-ylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO/c19-13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)20-18(14)16/h1-11H,19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNNLBQKGZVDPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=C(C=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
578027-21-1 | |
Record name | 4-(dibenzo[b,d]furan-4-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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